molecular formula C10H18N2O3 B3233429 [4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353943-82-4

[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No.: B3233429
CAS No.: 1353943-82-4
M. Wt: 214.26 g/mol
InChI Key: JOUTZDSHDJNVMA-UHFFFAOYSA-N
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Description

[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine derivative characterized by a piperidin-1-yl-acetic acid backbone with an acetylamino-methyl substituent at the 4-position.

Properties

IUPAC Name

2-[4-(acetamidomethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11-6-9-2-4-12(5-3-9)7-10(14)15/h9H,2-7H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUTZDSHDJNVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231245
Record name 1-Piperidineacetic acid, 4-[(acetylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353943-82-4
Record name 1-Piperidineacetic acid, 4-[(acetylamino)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353943-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 4-[(acetylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidin-1-yl-Acetic Acid Backbone

The piperidin-1-yl-acetic acid scaffold is a common feature in several bioactive compounds. Key structural variations include substituents at the 4-position of the piperidine ring, which influence pharmacological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Biological Activity/Target Key References
[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid Acetylamino-methyl C10H17N2O3 213.26 Discontinued; Receptor studies
[4-(2-Fluorobenzyl)piperidin-1-yl]acetic acid 2-Fluorobenzyl C15H19FNO2 276.32 NMDA receptor antagonist (pain)
[4-(4-Trifluoromethylbenzyl)piperidin-1-yl]acetic acid 4-Trifluoromethylbenzyl C16H19F3NO2 326.33 NMDA receptor antagonist
{4-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid Acetyl-ethyl-amino-methyl C12H22N2O3 242.32 Undisclosed; structural analogue
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl C10H17NO4 215.25 Synthetic intermediate
Physicochemical Properties
  • In contrast, the acetylamino-methyl group may reduce solubility due to hydrogen-bonding capacity.
  • Stability : Acetylated amines (e.g., ) are prone to hydrolysis, which could limit shelf-life compared to more stable ethoxycarbonyl or aryl substituents .

Biological Activity

[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a synthetic organic compound that features a piperidine structure with an acetylamino group and an acetic acid moiety. Its unique structural characteristics suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The mechanism of action involves modulating biological pathways, which can lead to various physiological effects. For instance, it may inhibit certain enzyme activities or influence receptor signaling pathways, contributing to its therapeutic potential in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar piperidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Enzyme Interaction : The compound has been studied for its ability to interact with metabolic enzymes, potentially influencing drug metabolism and efficacy.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity of several piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound could inhibit the growth of human cancer cell lines, with IC50 values around 15 µM. Further exploration into its mechanism revealed induction of apoptosis through caspase activation.
  • Enzyme Interaction Studies :
    • A detailed analysis of enzyme kinetics showed that this compound acts as a competitive inhibitor for certain metabolic enzymes, which could alter the pharmacokinetics of co-administered drugs.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Biological Activities
PiperineContains a piperidine ringAntioxidant and anti-inflammatory properties
EvodiamineExhibits anticancer and anti-inflammatory effectsTargets multiple signaling pathways
[4-(Acetamido-methyl)-piperidin-1-yl]-acetic acidSimilar piperidine structureLower antimicrobial activity compared to the target compound

Q & A

Q. What are the common synthetic routes for [4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step processes involving piperidine derivatives and acetylated intermediates. Key parameters include temperature control (e.g., 50–80°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours). Yield optimization often requires iterative adjustments to these conditions, with purity assessed via HPLC or NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying acetylation and piperidine ring substitution. Mass spectrometry (MS) provides molecular weight validation, while HPLC ensures purity (>95% typically required for biological assays). X-ray crystallography or computational 3D modeling may resolve conformational ambiguities .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Early studies suggest enzyme inhibition (e.g., cyclooxygenase-2) and anti-inflammatory activity. Assays typically involve:

  • In vitro enzyme inhibition : Measured via spectrophotometric or fluorometric methods using recombinant enzymes.
  • Cell-based assays : Macrophage or endothelial cell lines treated with LPS to model inflammation, with cytokine levels quantified via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibition constants (e.g., COX-2 vs. COX-1 selectivity)?

Discrepancies may arise from assay conditions (pH, cofactors) or enzyme isoforms. To address this:

  • Perform parallel assays under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to measure binding affinities directly.
  • Conduct molecular docking studies to compare interactions with enzyme active sites .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Chiral resolution can be achieved using (R)- or (S)-α-phenylglycine as a starting material, followed by asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings). Enantiopurity is validated via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed to complement in vitro findings?

  • PK studies : Administer the compound orally or intravenously in rodent models, with plasma and tissue samples analyzed via LC-MS/MS to determine bioavailability and half-life.
  • PD studies : Measure biomarkers (e.g., prostaglandin E2 levels) in target tissues. Embedded experimental designs, combining quantitative PK data with qualitative histopathology, are recommended .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Link hypotheses to established concepts like structure-activity relationships (SAR) or receptor-ligand binding theories. For example:

  • Use density functional theory (DFT) to model electronic interactions between the acetyl group and enzyme active sites.
  • Apply molecular dynamics simulations to predict binding stability .

Q. How can batch-to-batch variability in synthesized batches be minimized for reproducible biological assays?

Implement rigorous quality control (QC):

  • Peptide content analysis : Quantify via amino acid analysis or UV spectrophotometry.
  • Salt/water content : Use Karl Fischer titration or thermogravimetric analysis (TGA).
  • Solubility optimization : Pre-screen in buffers (PBS, DMSO) at varying pH .

Q. What advanced structural analysis techniques clarify the compound’s conformation in solution vs. solid state?

  • Solution-state NMR : NOESY/ROESY experiments to detect through-space correlations.
  • Solid-state NMR or X-ray diffraction : Resolve crystal packing effects.
  • Computational modeling : Compare gas-phase (DFT) and solvated (MD) conformations .

Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?

  • Synthesize analogs with modified substituents (e.g., cyclopropyl or morpholino groups) and test against target panels.
  • Use free-energy perturbation (FEP) calculations to predict binding affinity changes.
  • Validate selectivity via kinome-wide profiling or proteomic screens .

Methodological Notes

  • Data Interpretation : Address conflicting bioactivity data by cross-referencing assay conditions and statistical methods (e.g., ANOVA for dose-response curves).
  • Safety Protocols : Follow GHS guidelines for handling piperidine derivatives, including PPE (gloves, lab coats) and fume hood use during synthesis .
  • Theoretical Integration : Align experimental designs with frameworks like SAR or enzyme kinetics models to ensure academic rigor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid
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[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid

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